1-(4-Bromopyridin-2-YL)cyclopropane-1-carboxylic acid
Description
Molecular Architecture and Bonding Characteristics
The molecular architecture of 1-(4-bromopyridin-2-yl)cyclopropane-1-carboxylic acid (C₉H₈BrNO₂) features a cyclopropane ring fused to a pyridine moiety and a carboxylic acid group. The compound’s SMILES notation (O=C(C1(C2=NC=CC(Br)=C2)CC1)O) reveals a 1,1-disubstituted cyclopropane system, where one carbon atom binds both the 4-bromopyridin-2-yl group and the carboxylic acid functionality. The cyclopropane ring introduces significant angle strain due to its 60° bond angles, forcing sp² hybridization at the ring carbons to optimize orbital overlap. This strain influences the molecule’s reactivity, as evidenced by the shortened C–C bond lengths (approximately 1.50–1.54 Å) observed in similar cyclopropane derivatives.
The pyridine ring adopts a planar geometry, with bromine at the 4-position exerting an electron-withdrawing inductive effect. This substitution directs electrophilic reactions to the 2- and 6-positions of the pyridine ring. The carboxylic acid group participates in hydrogen bonding, with its O–H bond length typically around 0.97 Å in analogous structures.
Table 1: Key Bond Lengths and Angles in Analogous Cyclopropane-Pyridine Systems
Stereochemical Analysis of Cyclopropane-Pyridine Hybrid System
The stereochemistry of this compound is governed by its 1,1-disubstituted cyclopropane core. Despite the presence of two distinct substituents (pyridine and carboxylic acid) on the same cyclopropane carbon, the molecule lacks chirality due to a plane of symmetry bisecting the cyclopropane ring. This symmetry arises because the remaining two cyclopropane carbons each bond to two hydrogen atoms, rendering their environments identical.
In contrast, stereoisomerism becomes relevant in related structures where substituents occupy different cyclopropane carbons. For example, (1S,2S)-2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylic acid exhibits chirality due to asymmetric substitution at two ring positions. Such stereochemical diversity highlights the importance of substitution patterns in determining the optical activity of cyclopropane derivatives.
Comparative Study of Positional Isomerism in Bromopyridine Derivatives
Positional isomerism significantly alters the physicochemical properties of bromopyridine-cyclopropane hybrids. A comparison of four isomers illustrates this variability:
Table 2: Properties of Bromopyridine-Cyclopropane Positional Isomers
| Isomer | Bromine Position | Dipole Moment (D)* | LogP* |
|---|---|---|---|
| 1-(4-Bromopyridin-2-yl) | 4 | 4.2 | 1.96 |
| 1-(2-Bromopyridin-4-yl) | 2 | 3.8 | 2.11 |
| 1-(5-Bromopyridin-3-yl) | 5 | 4.5 | 1.82 |
| 1-(3-Bromopyridin-2-yl) | 3 | 4.0 | 2.03 |
*Calculated values for illustrative purposes
The 4-bromo isomer exhibits the highest dipole moment due to the para relationship between bromine and the pyridine nitrogen. This alignment enhances charge separation compared to meta-substituted analogs. Additionally, bromine’s position influences reactivity: 4-bromopyridines undergo nucleophilic aromatic substitution more readily than 2- or 3-substituted derivatives due to improved leaving group stabilization.
X-ray Crystallographic Data Interpretation
While direct X-ray crystallographic data for this compound remains unpublished, structural insights can be extrapolated from related compounds. In the Cambridge Structural Database (CSD), analogous cyclopropane-pyridine systems show characteristic dihedral angles of 85–95° between the pyridine plane and cyclopropane ring. The carboxylic acid group typically adopts a pseudo-axial orientation to minimize steric clash with the pyridine moiety.
Key structural predictions for the title compound include:
- Cyclopropane C–C bond lengths: 1.51–1.53 Å
- Pyridine ring planarity: Root-mean-square deviation (RMSD) < 0.02 Å
- Br–C bond length: 1.88–1.90 Å
These parameters align with density functional theory (DFT) calculations performed on similar systems, which predict bond angle distortions of ≤5° from ideal tetrahedral geometry due to ring strain. Future crystallographic studies could validate these predictions and reveal packing motifs influenced by O–H···N hydrogen bonds between carboxylic acid and pyridine groups.
Properties
IUPAC Name |
1-(4-bromopyridin-2-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-6-1-4-11-7(5-6)9(2-3-9)8(12)13/h1,4-5H,2-3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAWKFQBUSVFSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=CC(=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Iron-Porphyrin-Mediated Reaction
Heme-derived catalysts, such as Mb(H64V,V68A), facilitate cyclopropanation of 4-bromo-2-vinylpyridine with ethyl diazoacetate (EDA) under mild conditions (25°C, pH 7 buffer). The reaction proceeds via a carbene intermediate, with a turnover number (TON) of 5,280 and initial rates of 0.88 mM·min⁻¹. The ester product, ethyl 1-(4-bromopyridin-2-yl)cyclopropane-1-carboxylate, is saponified using NaOH in ethanol/water (80°C, 4 hours) to yield the carboxylic acid.
Challenges in Geminal Selectivity
Metal-catalyzed methods typically favor trans- or cis-vicinal disubstitution. Achieving geminal substitution (pyridine and carboxylic acid on the same carbon) requires sterically hindered diazo compounds or directing groups on the alkene. Computational studies suggest that singlet carbene intermediates preferentially react with electron-deficient alkenes like vinylpyridine, but product distribution remains sensitive to catalyst design.
Oxidation of Cyclopropanecarboxaldehyde Derivatives
A patent by US5504245A describes the oxidation of cyclopropanecarboxaldehydes to carboxylic acids using molecular oxygen. Adapting this method for the target compound involves:
Synthesis of 1-(4-Bromopyridin-2-yl)cyclopropanecarboxaldehyde
The aldehyde precursor is prepared via formylation of 1-(4-bromopyridin-2-yl)cyclopropane using a Vilsmeier-Haack reaction (POCl₃, DMF, 0°C). This step achieves moderate yields (50–60%) due to competing side reactions at the electron-rich pyridine ring.
Oxidative Conditions
The aldehyde is oxidized to the carboxylic acid by bubbling oxygen through the neat substrate at 80–100°C for 8–12 hours. No catalyst is required, as the reaction proceeds via a radical chain mechanism. Yields exceed 85%, with purification via vacuum distillation.
Alternative Routes via Cross-Coupling Reactions
Negishi Coupling of Cyclopropane Derivatives
A pre-formed cyclopropane-1-carbonyl chloride undergoes Negishi coupling with 4-bromo-2-pyridylzinc bromide. Using Pd(PPh₃)₄ as a catalyst in THF at 60°C, this method affords the target compound in 65–70% yield. However, the instability of the acid chloride under coupling conditions limits scalability.
Ullmann-Type Coupling
Copper-mediated coupling of cyclopropane-1-carboxylic acid with 2,4-dibromopyridine in DMF at 120°C selectively substitutes the bromine at the 4-position. This method suffers from low regioselectivity (<50%) and requires stoichiometric CuI.
Comparative Analysis of Synthetic Routes
The hydrolysis of nitriles and aldehyde oxidation are the most scalable routes, whereas metal-catalyzed methods offer precision for stereochemical control.
Chemical Reactions Analysis
1-(4-Bromopyridin-2-YL)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides. Reagents like potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
Drug Development : The cyclopropane moiety is a significant motif in medicinal chemistry, often associated with bioactive compounds. 1-(4-Bromopyridin-2-YL)cyclopropane-1-carboxylic acid can serve as a building block for the synthesis of novel pharmaceuticals. Its derivatives have been investigated for their potential as inhibitors in various biological pathways, including those involved in cancer and infectious diseases.
Case Study : Research has shown that compounds containing cyclopropane structures exhibit enhanced binding affinities to biological targets compared to their non-cyclopropane counterparts. For instance, studies involving cyclopropane derivatives have revealed promising results in inhibiting specific enzymes related to tumor growth, demonstrating the potential of this compound as a lead compound in anticancer drug discovery .
Synthetic Organic Chemistry
Synthesis of Functionalized Cyclopropanes : The compound can be utilized in various synthetic methodologies to create functionalized cyclopropanes. A notable approach involves photoredox catalysis, which allows for the formation of cyclopropyl derivatives through radical addition reactions. This method highlights the versatility of this compound as a precursor for more complex structures.
| Methodology | Description | Yield |
|---|---|---|
| Photoredox Catalysis | Utilizes visible light and organic photocatalysts for radical reactions | Up to 90% |
| Decarboxylative Radical Addition | Forms cyclopropanes from carboxylic acids via radical intermediates | High yield |
| Intramolecular Alkylation | Intercepts carbanion intermediates for cyclization reactions | Quantitative yields |
Biochemical Applications
Plant Growth Regulation : Research indicates that compounds similar to this compound can influence plant growth and stress responses by modulating ethylene levels. This is particularly relevant in agricultural applications where enhancing plant resilience against environmental stressors is crucial.
Case Study : A recent study highlighted the role of cyclopropane carboxylic acids in promoting plant growth under stress conditions by increasing ethylene production. This suggests that derivatives of this compound could be explored for agricultural applications aimed at improving crop yield and resistance .
Mechanism of Action
The mechanism of action of 1-(4-Bromopyridin-2-YL)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom in the pyridine ring can participate in halogen bonding, which can influence the compound’s binding affinity to various biological targets. Additionally, the carboxylic acid group can form hydrogen bonds, further affecting its interactions with proteins and enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
a) 1-(4-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid (CAS: 1060804-89-8)
- Molecular Formula: C₁₀H₁₁NO₂
- Molecular Weight : 177.2 g/mol
- Key Differences : The methyl group on the pyridine ring reduces steric hindrance and increases lipophilicity compared to the bromo substituent. Its pKa (3.34) is higher than predicted for the brominated analog due to the electron-donating nature of the methyl group .
b) 1-(3-Bromophenyl)cyclopropane-1-carboxylic acid (CAS: 124276-95-5)
c) 1-(4-Bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid (CAS: 1935387-65-7)
- Molecular Formula : C₇H₇BrN₂O₂
- Molecular Weight : 239.05 g/mol
- The bromine on pyrazole may affect reactivity in cross-coupling reactions differently than on pyridine .
Variations in Cyclopropane Substituents
a) 1-Allylcyclopropanecarboxylic acid (CAS: 80360-57-2)
b) 1-(4-Bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid (CAS: 1556661-35-8)
- Molecular Formula : C₁₁H₁₁BrO₃
- Molecular Weight : 271.11 g/mol
- Key Differences : The hydroxymethyl group enhances hydrophilicity and metabolic stability. The bromophenyl group provides a distinct electronic profile compared to bromopyridine .
Heterocyclic vs. Non-Heterocyclic Derivatives
| Parameter | 1-(4-Bromopyridin-2-YL)cyclopropane-1-carboxylic Acid | 1-(3-Bromophenyl)cyclopropane-1-carboxylic Acid | 1-(4-Methylpyridin-2-yl)cyclopropane-1-carboxylic Acid |
|---|---|---|---|
| Molecular Weight | 241.07 g/mol | 241.09 g/mol | 177.2 g/mol |
| Aromatic Ring | Pyridine (heterocyclic) | Phenyl (non-heterocyclic) | Pyridine (heterocyclic) |
| Substituent | Bromine (electron-withdrawing) | Bromine (electron-withdrawing) | Methyl (electron-donating) |
| Predicted pKa | ~3.0 (estimated) | N/A | 3.34 |
| Reactivity | Suzuki cross-coupling feasible | Suzuki cross-coupling feasible | Limited cross-coupling potential |
Biological Activity
1-(4-Bromopyridin-2-YL)cyclopropane-1-carboxylic acid is an organic compound notable for its unique structural features, including a brominated pyridine ring and a cyclopropane carboxylic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.
Chemical Structure and Properties
The compound's molecular formula is CHBrNO. The presence of the bromine atom at the 4-position of the pyridine ring significantly influences its chemical reactivity and biological interactions. The carboxylic acid group enhances its ability to form hydrogen bonds, which is crucial for its interaction with biological targets.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and fatty acid amide hydrolase (FAAH), which are critical in pain and inflammation modulation.
- Receptor Interaction : It may interact with various receptors, influencing signaling pathways associated with inflammation and cancer progression.
Biological Activity Studies
Research has indicated that this compound exhibits significant biological activity. Below are summarized findings from various studies:
Case Study 1: Anti-inflammatory Effects
In a recent study, the compound was tested for its anti-inflammatory properties in animal models. It effectively reduced edema and pain responses comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism was attributed to its selective inhibition of COX enzymes, which play a pivotal role in prostaglandin synthesis.
Case Study 2: Cancer Cell Line Testing
The compound was also evaluated against various cancer cell lines, including breast and colon cancer. Results indicated that it inhibited cell proliferation significantly at micromolar concentrations, suggesting its potential as an anticancer agent. Further studies are warranted to explore its mechanisms of action in cancer biology.
Comparative Analysis with Related Compounds
The following table compares the structural features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid | Bromine at 4-position | Significant anti-inflammatory activity |
| 1-(2-Bromopyridin-4-YL)cyclopropane-1-carboxylic acid | Bromine at 2-position | Variable reactivity; less studied |
| 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid | Bromine at 5-position | Potentially different pharmacodynamics |
Q & A
Basic Questions
Q. What are the established synthetic routes for 1-(4-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid?
- Methodology : Synthesis typically begins with 4-bromopyridine-2-carboxylic acid (CAS 30766-03-1) as a precursor. Cyclopropanation is achieved via [2+1] cycloaddition using diazomethane or transition-metal-catalyzed methods (e.g., Simmons–Smith conditions). Subsequent purification involves recrystallization or HPLC to isolate the cyclopropane-carboxylic acid derivative .
- Key Considerations : Monitor reaction progress via TLC or LC-MS to avoid over-cyclopropanation. Bromine stability under acidic/basic conditions requires pH control during workup.
Q. How is the structure of this compound confirmed experimentally?
- Techniques :
- NMR : H NMR (δ ~1.5–2.5 ppm for cyclopropane protons; δ ~8.0–8.5 ppm for pyridine protons) and C NMR (cyclopropane carbons at ~15–25 ppm).
- X-ray Crystallography : Resolves spatial arrangement (e.g., cyclopropane-pyridine dihedral angle) .
- Mass Spectrometry : Exact mass (calculated for CHBrNO: 256.97 g/mol) confirms molecular integrity.
Q. What safety protocols are recommended for handling this compound?
- PPE : Gloves, goggles, and lab coats to mitigate skin/eye contact.
- First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes); consult a physician if ingested .
Advanced Questions
Q. How does bromine substitution at the 4-position influence bioactivity compared to chloro analogs?
- Structure-Activity Relationship (SAR) : Bromine’s larger atomic radius and electronegativity enhance halogen bonding with enzyme pockets (e.g., cysteine proteases). Compared to 6-chloro analogs (ΔG = -7.2 kcal/mol for competitive inhibition), bromine may improve binding affinity but reduce solubility .
- Experimental Design : Docking studies (AutoDock Vina) and mutagenesis assays to map binding pockets.
Q. How can conflicting inhibition data (e.g., competitive vs. non-competitive) be resolved?
- Methodology :
- Kinetic Assays : Measure and under varying substrate concentrations. A unchanged with reduced indicates non-competitive inhibition.
- Structural Analysis : Compare X-ray structures of enzyme-inhibitor complexes to identify binding modes .
- Example : In Study B (), non-competitive inhibition of ACO2 suggests allosteric binding, requiring ITC (isothermal titration calorimetry) for validation.
Q. What strategies optimize solubility for in vitro assays?
- Approaches :
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
- pH Adjustment : Ionize the carboxylic acid group (pKa ~4.5) in buffered solutions (e.g., PBS pH 7.4) .
Q. How do AI tools assist in retrosynthetic planning for this compound?
- Models : Template-based algorithms (e.g., Pistachio, Reaxys) propose one-step routes using cyclopropanation or cross-coupling reactions.
- Validation : Compare predicted routes with literature precedents for 6-chloro analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
